molecular formula C7H5N3O2 B1591854 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 933754-38-2

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1591854
CAS No.: 933754-38-2
M. Wt: 163.13 g/mol
InChI Key: GDASVOXREDJRGF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a bicyclic heterocyclic compound with a fused pyrazole-pyrimidine core and a carboxylic acid group at the 6-position (Molecular Formula: C₇H₅N₃O₂) . This scaffold is highly versatile in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. Its derivatives are synthesized via multicomponent reactions, cyclocondensation, or functionalization of preformed pyrazolo[1,5-a]pyrimidine cores . Key applications include roles as protein kinase inhibitors, anticancer agents, and antimicrobial compounds .

Preparation Methods

Synthetic Route via 3,3-Dialkoxypropionate and 3-Methyl-5-Aminopyrazole (Patent CN103896951A)

This method is a pioneering approach specifically for the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, involving three main steps:

  • Step 1: Formation of Intermediate

    • React 3,3-dialkoxypropionate (alkyl = methyl or ethyl) with formate (methyl or ethyl formate) under alkaline conditions (using sodium hydride, sodium methoxide, or potassium tert-butoxide) to produce an intermediate compound.
  • Step 2: Cyclization

    • The intermediate is reacted with 3-methyl-5-aminopyrazole in an acidic medium, typically using toluene as solvent, at 0–45 °C for 12–48 hours to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.
  • Step 3: Hydrolysis

    • The ester is hydrolyzed under basic conditions (using sodium hydroxide or potassium hydroxide in water or alcohol solvents like methanol or ethanol) at 0–35 °C for 2–4 hours to yield the target acid.

Key Features:

Step Reagents/Conditions Yield/Notes
Intermediate 3,3-dialkoxypropionate + methyl/ethyl formate + alkali Alkali: NaH, NaOMe, KOtBu
Cyclization 3-methyl-5-aminopyrazole + acid (toluene solvent) 12–48 h, 0–45 °C
Hydrolysis NaOH or KOH in water/alcohol (MeOH or EtOH) 2–4 h, 0–35 °C, yield ~97.7%

Example: Hydrolysis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester in ethanol with KOH at 0–5 °C for 2 hours gave a 97.7% yield of the acid after crystallization and filtration.

Oxidative Conversion of 6-Carbaldehyde Derivative (ChemicalBook Method)

Another effective preparation involves oxidation of 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine to the corresponding carboxylic acid:

  • Reaction Conditions:

    • Use sodium chlorite and 30% hydrogen peroxide in water at 50 °C for 1 hour.
    • After completion, the reaction mixture is cooled and acidified to pH 2–3 with hydrochloric acid.
    • The product is isolated by filtration and recrystallization from ethanol.
  • Yield and Purity:

    • The yield reported is 76.7%.
    • The method is relatively straightforward and suitable for laboratory scale.
Reagent Amount (mol equiv) Temperature Time Solvent Yield
Sodium chlorite 1.5 50 °C 1 h Water 76.7%
Hydrogen peroxide 1.5

This method is advantageous for converting aldehyde precursors directly into the acid functionality with good yield and mild conditions.

Multi-Step Synthesis via Diethyl Malonate and Aminopyrazole Derivatives (Literature Synthesis)

A more complex synthetic approach involves:

  • Initial Step:

    • Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate base to form a dihydroxy-heterocyclic intermediate with high yield (~89%).
  • Subsequent Transformations:

    • Chlorination of the intermediate with phosphorus oxychloride to give dichloro derivatives.
    • Nucleophilic substitution with morpholine or other amines to functionalize the heterocyclic core.
    • Further steps include ether formation, beta-ketoester synthesis, and condensation with hydrazine to build the pyrazolo[1,5-a]pyrimidine scaffold.
  • Advantages:

    • This method allows for structural diversification and functionalization.
    • Yields for individual steps range from 61% to 94%, indicating robustness.
Step Reagents/Conditions Yield
Aminopyrazole + diethyl malonate Sodium ethanolate, base 89%
Chlorination Phosphorus oxychloride 61%
Nucleophilic substitution Morpholine, K2CO3, room temperature 94%

This route is suitable for synthesizing various derivatives but is more complex and time-consuming than direct oxidation or ester hydrolysis methods.

Additional Notes on Functionalization and Derivative Synthesis

  • The pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized at multiple positions via halogenation, nucleophilic substitution, and Suzuki coupling reactions.
  • These transformations often precede or follow the preparation of the carboxylic acid moiety depending on the target derivative.
  • The choice of synthetic route depends on the desired substitution pattern and scale of production.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
3,3-Dialkoxypropionate Route 3,3-dialkoxypropionate, 3-methyl-5-aminopyrazole Alkali (NaH, NaOMe), acid cyclization, hydrolysis with NaOH/KOH ~97.7 High yield, scalable, simple steps Requires multi-step handling
Oxidation of Aldehyde 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine NaClO2, H2O2, water, 50 °C, acidification 76.7 Mild conditions, direct oxidation Moderate yield, precursor needed
Multi-step Malonate Route 5-amino-3-methylpyrazole, diethyl malonate Sodium ethanolate, POCl3, nucleophilic substitution 61–94 per step Versatile for derivatives Complex, time-consuming

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity
PPCA derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example:

  • Inhibition of Protein Kinases: Certain PPCA derivatives act as selective inhibitors of protein kinases such as AXL and c-MET, which are implicated in cancer progression .
  • Antitumor Activity: Studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells .

2.2 Enzyme Inhibition
The enzymatic inhibitory activity of PPCA derivatives has been a focal point in drug development:

  • Inhibition of Plasmodium falciparum mPPase: Some derivatives have been shown to inhibit membrane-bound enzymes in malaria parasites, suggesting potential applications in antimalarial drug development .
  • Antiviral Properties: Research has indicated that certain pyrazolo[1,5-a]pyrimidine compounds may also possess antiviral activities, although further studies are needed to elucidate their mechanisms of action.

Material Science Applications

Fluorescent Properties:
Recent advancements have highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorophores due to their excellent photophysical properties. These compounds can be utilized in:

  • Biomarkers for Cell Imaging: PPCA derivatives have been employed as lipid droplet biomarkers in cancer research, allowing for enhanced visualization of cellular processes in live cells .
  • Optoelectronic Devices: The unique electronic properties of pyrazolo[1,5-a]pyrimidines position them as candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxic effects against HeLa cells with IC50 values in low micromolar range.
Study B Enzyme InhibitionIdentified PPCA derivatives as potent inhibitors of Plasmodium falciparum mPPase with promising selectivity profiles.
Study C Material ScienceDeveloped novel pyrazolo[1,5-a]pyrimidine-based fluorophores for use in cellular imaging applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 64689-82-3): Features a cyano group at C3 and methyl at C7, enhancing lipophilicity (melting point: 101°C). Used as a precursor for bioactive molecules .
  • Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 29274-18-8): Contains a ketone group at C7, increasing polarity. This derivative is an intermediate in antitumor agent synthesis .
  • 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester (CAS 691869-96-2): The amino group at C7 improves solubility and enables further functionalization for kinase inhibitor development .

Table 1: Key Structural Derivatives and Properties

Compound Name Substituents Molecular Formula Melting Point Key Applications Reference
This compound None (parent compound) C₇H₅N₃O₂ N/A Scaffold for drug design
Ethyl 3-cyano-7-methyl-6-carboxylate C3-CN, C7-CH₃ C₁₁H₁₀N₄O₂ 101°C Intermediate in synthesis
Ethyl 7-oxo-4,7-dihydro-6-carboxylate C7=O C₉H₉N₃O₃ N/A Anticancer agents

Heterocyclic Analogues

  • [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamides: Replace pyrazole with triazole, improving metabolic stability. Compounds like 5a (2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit antiproliferative activity against cancer cells (IC₅₀: 2–10 μM) .
  • Tetrazolo[1,5-a]pyrimidine-6-carboxylic esters : Synthesized solvent-free using sulfamic acid, these eco-friendly derivatives show herbicidal and antifungal activities .

Physicochemical Properties

  • Solubility: Carboxylic acid derivatives (e.g., this compound) are polar and soluble in aqueous buffers, while esters (e.g., ethyl 3-cyano-7-methyl-6-carboxylate) are lipophilic .
  • Thermal Stability: Methyl/ethyl esters exhibit higher melting points (e.g., 101°C for ethyl 3-cyano-7-methyl-6-carboxylate) compared to hydroxyl-substituted analogues .

Biological Activity

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C7H6N4O2C_7H_6N_4O_2, with a molecular weight of approximately 178.15 g/mol. The compound features a fused pyrazole and pyrimidine ring structure, which contributes to its pharmacological properties. The unique structure allows for interaction with various biological targets, making it a significant candidate in drug development.

Research indicates that this compound and its derivatives exhibit potent biological activities through several mechanisms:

  • Angiotensin II Receptor Antagonism : Some derivatives have shown potent in vitro activity as angiotensin II receptor antagonists, although they may lack oral bioavailability.
  • PI3K Inhibition : A study highlighted the synthesis of benzimidazole derivatives of this compound that act as selective inhibitors of PI3K δ, with IC50 values ranging from 0.018 to 1.892 μM. The most active compound demonstrated an IC50 value of 18 nM against PI3K δ, indicating strong anti-inflammatory potential .
  • Pim-1 Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of Pim-1 kinase, which is implicated in various cancers. These compounds demonstrated significant inhibition of both Pim-1 and Flt-3 kinases, suggesting their potential in cancer therapy .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity TypeMechanism DescriptionReference
Angiotensin II Receptor AntagonismInhibits receptor activity involved in hypertension and cardiovascular diseases
PI3K δ InhibitionSelectively inhibits PI3K δ with low nanomolar potency; potential for anti-inflammatory therapies
Pim-1 Kinase InhibitionStrongly inhibits Pim-1 kinase associated with cancer cell growth
Anticancer ActivityDemonstrated efficacy in inhibiting cancer cell proliferation
Enzymatic InhibitionExhibits inhibitory activity against various kinases involved in cell signaling

Case Studies

Several studies have explored the biological activity of Pyrazolo[1,5-a]pyrimidine derivatives:

  • Inhibition of Cancer Cell Growth : A study reported that specific derivatives significantly inhibited colony formation in cancer cells at submicromolar concentrations, mediated through the inhibition of Pim-1 kinase .
  • Anti-inflammatory Effects : Another research effort synthesized a library of compounds that showed promise in treating autoimmune diseases by selectively inhibiting PI3K δ, highlighting their therapeutic potential in inflammatory conditions such as systemic lupus erythematosus (SLE) and multiple sclerosis .
  • Kinase Selectivity Profiling : A detailed profiling study indicated that certain derivatives exhibited high selectivity against a panel of oncogenic kinases, which is critical for reducing off-target effects in therapeutic applications. For instance, compound 11b showed >98% inhibition of Pim-1 at 1 μM concentration while maintaining a favorable safety profile compared to existing drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions using precursors like pyridine-1-one and dimethyl malonate under basic conditions. Temperature control (80–120°C) and pH (8–10) are critical to minimize side reactions and maximize purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Key Considerations : Catalysts such as pyridine derivatives can enhance selectivity, while solvents like DMF or THF influence reaction kinetics .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Data Interpretation : Aromatic protons in ¹H NMR typically appear at δ 7.5–8.5 ppm, and carboxylic acid protons show broad peaks at δ 12–14 ppm .

Q. What are the standard chemical modifications for enhancing solubility or reactivity of this compound?

  • Methodological Answer : Esterification (e.g., ethyl ester formation) improves solubility in organic solvents. Bromination at the 2-position introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while amidation at the 6-carboxylic acid group enables peptide coupling .

Advanced Research Questions

Q. How do substituent variations on the pyrazolo[1,5-a]pyrimidine core affect biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupObserved Effect
2-Methyl-CH₃Increased kinase inhibition potency
7-Hydroxy-OHEnhanced hydrogen bonding with target enzymes
3-Phenyl-C₆H₅Improved metabolic stability
  • Methodological Guidance : Use combinatorial libraries to systematically test substituent effects. Prioritize substituents with electron-withdrawing groups (e.g., -CF₃) for electrophilic reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration differences). Validate findings using orthogonal assays (e.g., SPR vs. enzymatic activity) and standardized protocols .
  • Recommendation : Cross-reference cytotoxicity data with purity profiles (≥95% by HPLC) to rule out impurity-driven artifacts .

Q. What strategies optimize in vitro testing protocols for this compound derivatives?

  • Methodological Answer :

  • Solubility : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers.
  • Dose-Response : Use 10-point dilution series (1 nM–100 µM) to capture full activity curves.
  • Control Experiments : Include a reference inhibitor (e.g., staurosporine for kinases) to benchmark activity .

Q. What computational tools are effective for predicting binding modes of derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (AMBER, GROMACS) can model interactions with targets like DPP-IV or kinases. Validate predictions with mutagenesis studies .

Q. Data and Technical Notes

  • Critical Reagents : Lithium aluminum hydride (reduction), potassium permanganate (oxidation), and p-nitrophenyl esters (combinantorial synthesis) are frequently used .
  • Contradictory Findings : Variations in synthetic yields (30–70%) across studies highlight the need for strict moisture control (e.g., Schlenk line for air-sensitive steps) .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDASVOXREDJRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600982
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933754-38-2
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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